molecular formula C14H14O2 B1265460 2-Benzyloxybenzyl alcohol CAS No. 3381-87-1

2-Benzyloxybenzyl alcohol

Cat. No.: B1265460
CAS No.: 3381-87-1
M. Wt: 214.26 g/mol
InChI Key: XRZMRABYCSOXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxybenzyl alcohol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Oxidation

2-Benzyloxybenzyl alcohol and its derivatives have been studied for their photocatalytic oxidation properties. Research by Higashimoto et al. (2009) demonstrated that these compounds could be oxidized into corresponding aldehydes using a TiO2 photocatalyst under oxygen atmosphere, with both UV-light and visible light irradiation.

Oxidation Mechanisms

The oxidation of benzyl alcohol derivatives has been examined in detail. Morimoto et al. (2012) explored the rate of oxidation of these compounds by Fe(IV)(O)(N4Py), noting significant enhancements in reactivity in the presence of Sc(3+), leading to changes in reaction mechanisms.

Catalyzed Synthesis of Quinolines

Catalyzed oxidative coupling and cyclization of 2-aminobenzyl alcohol with secondary alcohols leading to quinolines is another application area. Cho et al. (2003) reported on the use of RuCl2(PPh3)3 and KOH for this process, achieving good yields under certain conditions.

Sustainable Synthesis Applications

In sustainable synthesis, Mastalir et al. (2016) developed a method for synthesizing quinolines and pyrimidines using 2-aminobenzyl alcohols and alcohols, highlighting an environmentally friendly approach with high atom efficiency.

Electropolymerization Studies

Quiñones et al. (2000) investigated the high-concentration HPLC band profiles of benzyl alcohol derivatives, including 2-methylbenzyl alcohol, emphasizing their utility in analytical chemistry for understanding multicomponent system behavior.

Chemical Clearing and Dehydration in Biology

In biological research, Becker et al. (2012) explored the use of benzyl alcohol derivatives in chemical tissue clearing and dehydration, specifically for GFP expressing mouse brains, providing insights into the effectiveness of different clearing mediums.

Safety and Hazards

While specific safety and hazard information for 2-Benzyloxybenzyl alcohol was not found, it’s important to note that chemicals can be hazardous and proper safety measures should be taken when handling them .

Future Directions

While specific future directions for 2-Benzyloxybenzyl alcohol were not found, research into the synthesis and applications of alcohols is ongoing . For instance, research into the electrooxidation of alcohols like benzyl alcohol could lead to new methods for producing valuable chemicals and facilitating coupled H2 production .

Biochemical Analysis

Biochemical Properties

2-Benzyloxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of proteomics research It interacts with various enzymes, proteins, and other biomolecules For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding how this compound impacts cellular function and its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be oxidized by specific oxidoreductases to form corresponding aldehydes or acids. These metabolic transformations are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s biological activity and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential impact on cellular function .

Properties

IUPAC Name

(2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZMRABYCSOXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187471
Record name Benzenemethanol, 2-(phenylmethoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-87-1
Record name 2-(Phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3381-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, o-(benzyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 2-(phenylmethoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Benzyloxy)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

151 g of potassium t-butoxide were added, whilst ice-cooling and stirring, to a solution of 152 g of salicyl alcohol in 600 ml of dimethylformamide, and the resulting mixture was stirred at room temperature for 30 minutes; 160 ml of benzyl bromide were then added dropwise to the mixture. The reaction mixture was then stirred at a temperature of from 30° to 40° C. for 2 hours, after which it was partitioned between ethyl acetate and water. The organic layer was washed twice, each time with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure. The oily residue thus obtained was subjected to column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 228.5 g (yield 87%) of 2-benzyloxybenzyl alcohol as a colorless oil.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-benzyloxybenzaldehyde (2.0 g) in methanol (20 mL), NaBH4 (356 mg, 9.42 mmol) was added under ice cooling and stirred for 1 hour. After addition of additional NaBH4 (49 mg), the reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was concentrated and water was added to the resulting residue, followed by extracting the mixture with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 2-benzyloxybenzyl alcohol (2.1 g) as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirring solution of 2-(benzyloxy)benzaldehyde (10 g, 47 mmol) in 100 mL of Ethanol, NaBH4 was added as a solid in small portions. The reaction temperature was controlled with a room temperature water bath. After stirring for 30 minutes, the reaction was quenched by slow addition of 3N HCl. This solution was extracted with EtOAc and the organic portion washed with water, Sat. Na2CO3 and brine. The solution was dried (Na2SO4), filtered, and concentrated in vacuo to provide the benzy alcohol which was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 2-benzyloxybenzaldehyde (5 g, Apin) and sodium borohydride (1.4 g) in ethanol (50 ml) was stirred under argon for 1 hour. The solvent was evaporated, the residue dissolved in ethyl acetate and added dropwise to 0.1M hydrochloric acid solution (200 ml) at 0° C. The organic solution was washed with saturated aqueous sodium hydrogen carbonate (100 ml) and brine (100 ml), dried (sodium sulphate), filtered and evaporated to give 2-benzyloxybenzyl alcohol (4.91 g) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloxybenzyl alcohol
Reactant of Route 2
Reactant of Route 2
2-Benzyloxybenzyl alcohol
Reactant of Route 3
Reactant of Route 3
2-Benzyloxybenzyl alcohol
Reactant of Route 4
Reactant of Route 4
2-Benzyloxybenzyl alcohol
Reactant of Route 5
2-Benzyloxybenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2-Benzyloxybenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.